molecular formula C10H12F3NO B2402831 {4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine CAS No. 923233-09-4

{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine

Cat. No.: B2402831
CAS No.: 923233-09-4
M. Wt: 219.207
InChI Key: LTPONFIJNZHHJO-UHFFFAOYSA-N
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Description

{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group

Scientific Research Applications

{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for “{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine” indicates that it is dangerous . The hazard statements include H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine typically involves the reaction of 4-(chloromethyl)phenylmethanamine with 2,2,2-trifluoroethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of {4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methanamine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanol: Similar structure but with a hydroxyl group instead of an amine group.

    {4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}acetic acid: Contains a carboxylic acid group instead of an amine group.

    {4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methyl chloride: Contains a chloride group instead of an amine group.

Uniqueness

The presence of the trifluoroethoxy group in {4-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine imparts unique chemical properties, such as increased lipophilicity and stability. This makes it distinct from other similar compounds and potentially more effective in certain applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPONFIJNZHHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-09-4
Record name {4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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